(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide
Description
This compound features an acrylamide backbone substituted with a furan-2-yl group at the α,β-unsaturated carbonyl position and a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl moiety on the amide nitrogen. The 1-methylindolin-5-yl group introduces a bicyclic indoline structure, which enhances steric and electronic interactions compared to simpler aromatic substituents.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-7,10-11,17,21H,8-9,12H2,1H3,(H,19,22)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQMVDONUKJCJ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 1-methylindoline, and acrylamide.
Step 1 Formation of the Intermediate: The first step involves the condensation of furan-2-carboxaldehyde with 1-methylindoline in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Step 2 Acrylamide Addition: The intermediate is then reacted with acrylamide under basic conditions to form the final product, (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide.
Reaction Conditions: The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ester or ether derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and indoline moiety can participate in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Critical Analysis of Structural Modifications
Backbone Variations :
- The furan-2-yl group (target, PAM-2, DM490) contributes to π-π stacking interactions in receptor binding, whereas thiophen-2-yl (DM497) enhances lipophilicity and electron density, improving CaV2.2 channel inhibition .
- N-Substituents :
- N-methylation (DM490) reduces antinociceptive efficacy compared to non-methylated analogs (DM497), highlighting steric hindrance as a critical factor .
Biological Implications: Antiviral Activity: The sulfamoylphenyl analog’s helicase inhibition (IC₅₀ = 13.0 µM) suggests that bulkier substituents (e.g., the target’s indolin group) might enhance binding to viral enzymes . Antinociceptive Mechanisms: DM497’s dual action on CaV2.2 and α9α10 nAChRs contrasts with DM490’s antagonism, indicating that minor structural changes (thiophene vs. furan, methyl vs. hydroxyethyl) drastically alter pharmacological profiles .
Biological Activity
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring, an acrylamide moiety, and an indole derivative. These components suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.369 g/mol
Key Functional Groups
- Acrylamide Moiety : This group is known for its reactivity, particularly in polymerization reactions.
- Furan Ring : The furan structure can participate in various chemical reactions, including Diels-Alder cycloadditions.
- Indole Core : The presence of the indole structure may contribute to the compound's pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that acrylamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 12 | Caspase activation |
| Study C | A549 | 10 | Mitochondrial disruption |
Antioxidant Activity
The furan ring is known for its ability to scavenge free radicals. Compounds containing furan have demonstrated antioxidant properties, which can protect cells from oxidative stress-related damage. A study highlighted that derivatives of furan can inhibit lipid peroxidation, thereby reducing cellular damage .
Neuroprotective Effects
The indole structure present in the compound suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. Research has shown that such compounds can enhance neuronal survival under stress conditions.
Synthesis and Reaction Mechanisms
The synthesis of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide typically involves multi-step organic reactions. The reaction pathways often include:
- Formation of the furan-acrylamide bond through condensation reactions.
- Functionalization steps that introduce the indole moiety.
Table 2: Synthetic Pathways
| Step | Reagents | Conditions |
|---|---|---|
| Step 1 | Furan derivative + acrylamide | Heat, solvent |
| Step 2 | Indole derivative + hydroxylation agent | Mild conditions |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study 2 : An indole-based compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, suggesting potential therapeutic applications.
- Case Study 3 : The antioxidant capacity of furan derivatives was evaluated using DPPH radical scavenging assays, showing effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
